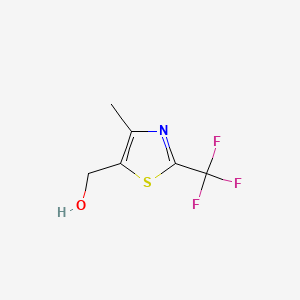

(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol

Descripción

Propiedades

IUPAC Name |

[4-methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3NOS/c1-3-4(2-11)12-5(10-3)6(7,8)9/h11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRCRCVXRVBAKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol, with the CAS number 317318-96-0 , is a fluorinated heterocyclic compound belonging to the thiazole family.[1] The presence of a trifluoromethyl group significantly influences its chemical properties, often enhancing metabolic stability and binding affinity to biological targets.[2] This guide provides a comprehensive overview of its synthesis, properties, and, most notably, its critical role as a metabolite in pharmacological and toxicological studies, particularly in the context of the selective PPARδ agonist, GW501516 (Cardarine).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and analysis.

| Property | Value | Source |

| CAS Number | 317318-96-0 | [1] |

| Molecular Formula | C₁₂H₁₀F₃NOS | [1] |

| Molecular Weight | 273.27 g/mol | [1] |

| Appearance | Solid (form) | [1] |

| SMILES String | FC(F)(F)C1=CC=C(C=C1)C(S2)=NC(C)=C2CO | [1] |

| InChI Key | SEHCYQHVWYXBGI-UHFFFAOYSA-N | [1] |

Synthesis and Methodology

The synthesis of this compound typically proceeds through the reduction of its corresponding carboxylic acid or ester derivative. A plausible and efficient synthetic route starts from the commercially available 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylic acid.

Experimental Protocol: Reduction of 4-Methyl-2-(trifluoromethyl)thiazole-5-carboxylic acid ethyl ester

This protocol is adapted from a similar synthesis of a phenyl-thiazole methanol derivative and is expected to yield the target compound with high efficiency.[3]

Step 1: Esterification of the Carboxylic Acid (if starting from the acid)

-

Dissolve 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylic acid in an excess of anhydrous ethanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Remove the excess ethanol under reduced pressure.

-

Neutralize the residue with a mild base (e.g., sodium bicarbonate solution) and extract the ethyl ester with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl ester. Purify by column chromatography if necessary.

Step 2: Reduction of the Ethyl Ester to the Alcohol

-

Dissolve the ethyl 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylate in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., argon).

-

Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) in THF, to the stirred solution. The stoichiometry should be carefully controlled (typically 2 equivalents of hydride).

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

-

After completion, cautiously quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Filter the resulting mixture through a pad of celite to remove the aluminum salts.

-

Extract the filtrate with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

The crude product can be purified by recrystallization or column chromatography.

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Research

The primary significance of this compound in the scientific community stems from its identity as a metabolite of GW501516.[4][5]

Metabolite of GW501516 (Cardarine)

GW501516 is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear hormone receptor that plays a crucial role in regulating fatty acid metabolism.[6][7] It was initially investigated for the treatment of metabolic and cardiovascular diseases but was later abandoned due to safety concerns.[6] However, it remains a widely studied research chemical and is illicitly used as a performance-enhancing drug in sports.[8]

This compound, along with the corresponding carboxylic acid, are key metabolites of GW501516 detected in urine and hair samples for anti-doping control.[4][5] The identification and quantification of these metabolites are crucial for confirming the use of GW501516.

Role in PPARδ Signaling

As a metabolite of a PPARδ agonist, understanding the biological activity of this compound itself is an area of research interest. While GW501516 is the primary activator of the PPARδ signaling pathway, its metabolites could potentially retain some activity or have their own pharmacological profiles.

The activation of PPARδ by its ligands, such as GW501516, leads to the heterodimerization with the retinoid X receptor (RXR).[9][10] This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, upregulating the expression of proteins involved in fatty acid oxidation, glucose homeostasis, and anti-inflammatory processes.[11][12]

Caption: Simplified PPARδ signaling pathway activated by GW501516.

Analytical Methodologies

The detection and quantification of this compound are primarily performed using liquid chromatography-mass spectrometry (LC-MS) based methods.[13] These techniques offer the high sensitivity and specificity required for identifying this metabolite in complex biological matrices like urine and hair.

Sample Preparation

-

Urine: Samples are typically prepared by protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.[4]

-

Hair: Hair samples are washed, pulverized, and then extracted with an organic solvent, such as methanol, to isolate the target metabolites.[5]

LC-MS/MS Analysis

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the metabolites from other components in the sample extract. The separated compounds are then introduced into a tandem mass spectrometer (MS/MS) for detection and quantification. The use of high-resolution mass spectrometry (HRMS) is also common for unambiguous identification.[4]

Conclusion

This compound is a compound of significant interest due to its role as a key metabolite of the PPARδ agonist GW501516. Its synthesis is achievable through standard organic chemistry techniques, and its detection is critical in the field of anti-doping. For researchers in drug metabolism, pharmacology, and analytical toxicology, a thorough understanding of this molecule is essential for studying the disposition and effects of GW501516 and other related compounds.

References

-

GW501516 - Wikipedia. Available at: [Link]

-

PPARδ, a Potential Therapeutic Target for Heart Disease - PMC - PubMed Central. Available at: [Link]

-

PPAR Signaling - QIAGEN GeneGlobe. Available at: [Link]

-

Abstract | GW501516 (Cardarine): Pharmacological and Clinical Effects. Available at: [Link]

-

GW1516 (GW501516) Use - Popular But Deadly - Sport Integrity Australia. Available at: [Link]

-

GW501516 (Cardarine): Pharmacological and Clinical Effects - SciVision Publishers. Available at: [Link]

-

PPARδ regulates multiple proinflammatory pathways to suppress atherosclerosis - PNAS. Available at: [Link]

-

Peroxisome proliferator-activated receptor delta - Wikipedia. Available at: [Link]

-

PPAR signaling pathway - Cusabio. Available at: [Link]

-

The PPARdelta agonist, GW501516, promotes fatty acid oxidation but has no direct effect on glucose utilisation or insulin sensitivity in rat L6 skeletal muscle cells - PubMed. Available at: [Link]

-

Detection of PPARδ agonists GW1516 and GW0742 and their metabolites in human urine. Available at: [Link]

-

4-Methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolecarboxylic acid - PubChem. Available at: [Link]

-

III Analytical Methods. Available at: [Link]

-

4-methyl-5-thiazolyl methanol, 1977-06-6. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]

-

Metabolic study of GW1516 in equine urine using liquid chromatography/electrospray ionization Q-Exactive high-resolution mass spectrometry for doping control - PubMed. Available at: [Link]

-

RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. Available at: [Link]

- CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid - Google Patents.

-

Detection and longitudinal distribution of GW1516 and its metabolites in equine hair for doping control using liquid chromatography/high-resolution mass spectrometry - PubMed. Available at: [Link]

-

(4-Methyl-2-(4-(trifluoromethyl)phenyl)-1,3-thiazol-5-yl)methanol - PubChem. Available at: [Link]

-

Five Novel Polymorphs of Cardarine/GW501516 and Their Characterization by X-ray Diffraction, Computational Methods, Thermal Analysis and a Pharmaceutical Perspective - PMC - PubMed Central. Available at: [Link]

- CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents.

-

Novel Solid Forms of Cardarine/GW501516 and Their Characterization by X-Ray Diffraction, Thermal, Computational, FTIR, and UV Analysis - PMC - NIH. Available at: [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. Available at: [Link]

-

Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Available at: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. Available at: [Link]

-

A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices - MDPI. Available at: [Link]

-

2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC - NIH. Available at: [Link]

Sources

- 1. 4-Methyl-2- 4-(trifluoromethyl)phenyl -1,3-thiazol-5-yl methanol 317318-96-0 [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 4. Metabolic study of GW1516 in equine urine using liquid chromatography/electrospray ionization Q-Exactive high-resolution mass spectrometry for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detection and longitudinal distribution of GW1516 and its metabolites in equine hair for doping control using liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GW501516 - Wikipedia [en.wikipedia.org]

- 7. Abstract | GW501516 (Cardarine): Pharmacological and Clinical Effects [scivisionpub.com]

- 8. GW1516 (GW501516) Use - Popular But Deadly [sportintegrity.gov.au]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. cusabio.com [cusabio.com]

- 11. PPARδ, a Potential Therapeutic Target for Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Detection of PPARδ agonists GW1516 and GW0742 and their metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol

Introduction

(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol is a key building block in medicinal chemistry and drug discovery, finding application as an intermediate in the synthesis of various pharmacologically active compounds. The presence of the trifluoromethyl group can significantly enhance the metabolic stability and binding affinity of drug candidates. This guide provides a comprehensive overview of a robust and well-documented synthetic route to this important molecule, intended for researchers, scientists, and professionals in drug development. The synthesis is presented with a focus on the causal relationships behind experimental choices, ensuring both technical accuracy and practical applicability.

I. Synthetic Strategy Overview

The most prevalent and industrially relevant synthesis of this compound proceeds through a multi-step sequence starting from readily available ethyl trifluoroacetoacetate. The core of this strategy is the classic Hantzsch thiazole synthesis for the formation of the heterocyclic ring. The overall transformation can be logically divided into four key stages:

-

α-Halogenation: Introduction of a halogen (typically chlorine or bromine) at the α-position of ethyl trifluoroacetoacetate to activate the molecule for subsequent cyclization.

-

Hantzsch Thiazole Synthesis: Cyclocondensation of the α-halo-β-ketoester with thioacetamide to construct the 2-methyl-4-(trifluoromethyl)thiazole ring.

-

Saponification: Hydrolysis of the resulting ethyl ester to the corresponding carboxylic acid, a crucial intermediate.

-

Reduction: Conversion of the carboxylic acid to the target primary alcohol, this compound.

This synthetic approach is advantageous due to the use of accessible starting materials and well-understood reaction mechanisms, allowing for reliable scalability.

Synthetic Workflow Diagram

Caption: Overall synthetic workflow for this compound.

II. Detailed Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid

This intermediate is a critical precursor to the final product. Its synthesis involves a "one-pot" three-step reaction sequence that is both efficient and scalable.[1][2]

Step 1: α-Halogenation of Ethyl Trifluoroacetoacetate

The initial step involves the activation of ethyl trifluoroacetoacetate via halogenation at the α-position. Both chlorination and bromination are effective.[1][2][3][4] Chlorination using agents like sulfuryl chloride or chlorosulfuric acid is commonly reported.[1][2]

Protocol for Chlorination:

-

To a reaction vessel, add ethyl trifluoroacetoacetate.

-

Slowly add chlorosulfuric acid while maintaining a controlled temperature. The molar ratio of chlorosulfuric acid to ethyl trifluoroacetoacetate is crucial to minimize the formation of dichlorinated byproducts.[1]

-

After the addition is complete, the reaction mixture is typically stirred at a specific temperature for a period to ensure complete conversion.

-

The resulting 2-chloro-trifluoroacetoacetate ethyl ester is often used directly in the next step without extensive purification.[1]

Causality: The electron-withdrawing trifluoromethyl group enhances the acidity of the α-protons, facilitating their removal and subsequent reaction with an electrophilic halogen source. Controlling the stoichiometry and temperature is key to achieving high selectivity for the mono-halogenated product.

Step 2: Hantzsch Thiazole Synthesis

This step involves the cyclocondensation of the α-halo-β-ketoester with thioacetamide. This reaction is a classic and reliable method for constructing thiazole rings.

Protocol for Cyclization:

-

The crude 2-chloro-trifluoroacetoacetate ethyl ester is dissolved in a suitable solvent, such as anhydrous ethanol.[1][2]

-

Thioacetamide is added to the solution.

-

The mixture is heated to reflux and maintained for several hours to drive the reaction to completion.[1][2]

Mechanistic Insight: The reaction proceeds via initial nucleophilic attack of the sulfur atom of thioacetamide on the carbon bearing the halogen. This is followed by an intramolecular condensation between the nitrogen of the thioamide and one of the carbonyl groups of the β-ketoester, and subsequent dehydration to form the aromatic thiazole ring.

Step 3: Saponification

The ethyl ester of the thiazole derivative is hydrolyzed to the corresponding carboxylic acid using a strong base.

Protocol for Hydrolysis:

-

To the reaction mixture from the previous step, an aqueous solution of sodium hydroxide is added.[1][2]

-

The mixture is stirred and may be heated to reflux to ensure complete hydrolysis of the ester.[1][2]

-

After cooling, the reaction mixture is diluted with water, and any remaining organic solvent is removed under reduced pressure.

-

The aqueous solution is then acidified with a strong acid, such as concentrated hydrochloric acid, to a pH of approximately 1.[1][2]

-

The precipitated solid, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, is collected by filtration, washed with water, and dried.

Trustworthiness: This "one-pot" approach for the three steps (chlorination, cyclization, and hydrolysis) is a self-validating system as it minimizes handling of intermediates and can achieve high overall yields.[1][2]

Part 2: Reduction to this compound

The final step is the reduction of the carboxylic acid to the primary alcohol. A powerful reducing agent like lithium aluminum hydride (LAH) is typically required for this transformation.

Protocol for Reduction:

Note: This protocol is adapted from a similar reduction of a thiazole-5-carboxylate.[5]

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid in anhydrous tetrahydrofuran (THF).

-

Cool the stirred suspension to 0 °C in an ice bath.

-

Slowly add a solution of lithium aluminum hydride (LAH) in THF to the suspension. An excess of LAH is typically used.

-

Allow the reaction mixture to stir at 0 °C for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the sequential slow addition of water, followed by an aqueous sodium hydroxide solution, and then more water.

-

The resulting mixture is stirred until a granular precipitate forms.

-

The solid is removed by filtration, and the organic filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Expertise & Experience: The choice of LAH is critical as it is one of the few reagents capable of efficiently reducing a carboxylic acid directly to an alcohol. The quenching procedure is crucial for safety and for the effective work-up of the reaction.

Reaction Scheme Diagram

Caption: Key reaction steps in the synthesis of the target molecule.

III. Quantitative Data Summary

| Step | Product | Typical Yield | Purity (by HPLC) | Reference |

| 1-3 | 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid | 91-94% (overall) | >98.5% | [1][2] |

| 4 | This compound | ~85% (estimated) | - | [5] |

IV. Conclusion

The synthesis of this compound presented herein is a well-established and efficient route that leverages the classic Hantzsch thiazole synthesis. The "one-pot" methodology for the formation of the key carboxylic acid intermediate is particularly advantageous for its operational simplicity and high yields. The final reduction step, while requiring careful handling of a potent reducing agent, is a standard and effective transformation. This guide provides the necessary detail and rationale for researchers to confidently reproduce this synthesis in a laboratory setting.

References

-

Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid. Eureka | Patsnap. Available at: [Link]

- CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid. Google Patents.

- CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid. Google Patents.

- CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid. Google Patents.

Sources

- 1. CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid - Google Patents [patents.google.com]

- 2. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]

- 3. Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid - Google Patents [patents.google.com]

- 5. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol

Introduction: The Imperative of Structural Integrity in Drug Discovery

In the landscape of modern drug development and materials science, the thiazole moiety is a cornerstone of many biologically active compounds, valued for its diverse pharmacological activities including anticancer, antibacterial, and anti-inflammatory properties.[1] The introduction of a trifluoromethyl (CF₃) group can further enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2] The subject of this guide, this compound, combines these privileged structural features. Its unambiguous structure elucidation is not merely an academic exercise; it is a critical checkpoint in the synthesis and development workflow, ensuring that downstream biological and toxicological studies are conducted on a well-defined chemical entity.

This guide, intended for researchers and scientists in the chemical and pharmaceutical sciences, provides a comprehensive, experience-driven approach to the structural verification of this compound. We will move beyond a simple recitation of techniques, instead focusing on the why behind the how—explaining the causal logic of experimental design and data interpretation. The core of our analysis rests on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each method acts as a cross-validating pillar, collectively building an unshakeable foundation for the molecule's structural identity.

The Elucidation Workflow: A Multi-Pronged Spectroscopic Approach

The definitive characterization of a novel or synthesized compound requires a convergence of evidence from multiple analytical techniques. No single method can provide a complete picture. The workflow presented here is designed to be self-validating, where the hypothesis generated from one technique is tested and confirmed by the others.

Caption: Overall workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the magnetic properties of atomic nuclei (primarily ¹H, ¹³C, and ¹⁹F), we can deduce the connectivity and chemical environment of each atom.

Expertise & Experience: Why a Trifecta of Nuclei?

-

¹H NMR provides the initial blueprint of proton environments. Its value lies in its high sensitivity and the rich information derived from chemical shifts, integration (proton count), and spin-spin coupling (neighboring protons).

-

¹³C NMR maps the carbon framework of the molecule. While less sensitive than ¹H NMR, it is crucial for identifying the number of unique carbon environments, including quaternary carbons that are invisible in ¹H NMR.[3]

-

¹⁹F NMR is indispensable for fluorinated compounds. Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique is highly sensitive and provides a clean spectral window, confirming the presence and electronic environment of the trifluoromethyl group.[4][5]

Experimental Protocol (General)

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons like hydroxyl (-OH) protons.[6]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, which is set to 0 ppm. For ¹⁹F NMR, CFCl₃ is the standard reference.[6]

-

Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for ¹H, ¹³C, and ¹⁹F NMR should be used. For a comprehensive analysis, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed to confirm assignments.

Anticipated NMR Data for this compound

Caption: Key proton environments and their predicted ¹H NMR signals.

-

¹H NMR (in DMSO-d₆):

-

δ ~2.4 ppm (singlet, 3H): This signal corresponds to the three protons of the methyl group at position 4 of the thiazole ring. It appears as a singlet because there are no adjacent protons to cause splitting.

-

δ ~4.8 ppm (singlet, 2H): These are the protons of the methylene group (-CH₂OH). The signal is a singlet as it is not adjacent to any non-equivalent protons. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom. A similar chemical shift has been reported for related structures.[7]

-

δ variable (broad singlet, 1H): The hydroxyl proton (-OH) signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent. In DMSO-d₆, it may appear as a distinct triplet if it couples to the adjacent CH₂ group.

-

-

¹³C NMR (in DMSO-d₆):

-

δ ~15 ppm: Methyl carbon (-CH₃).

-

δ ~55 ppm: Methylene carbon (-CH₂OH).

-

δ ~120 ppm (quartet, J ≈ 270 Hz): Trifluoromethyl carbon (-CF₃). The strong coupling to the three fluorine atoms splits this signal into a quartet.

-

δ ~125-150 ppm: Four signals corresponding to the thiazole ring carbons and the quaternary carbon of the trifluoromethyl group attachment point. The C-5 carbon bearing the methanol group will be significantly shielded compared to the C-2 and C-4 carbons.

-

-

¹⁹F NMR (in DMSO-d₆):

-

δ ~ -60 to -70 ppm (singlet, 3F): A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The exact chemical shift provides insight into the electronic environment of the CF₃ group.[8]

-

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight and elemental formula of a compound, serving as a fundamental check of its identity. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, offering mass accuracy to within a few parts per million.

Expertise & Experience: Why HRMS is Non-Negotiable

Low-resolution MS provides the nominal mass, which can be ambiguous for different elemental compositions. HRMS provides the exact mass, allowing for the confident determination of the molecular formula (e.g., C₇H₇F₃NOS). This is a critical self-validating step; if the determined formula does not match the expected formula, the synthesized compound is not the target molecule. Furthermore, the fragmentation pattern provides a "fingerprint" that can confirm the molecule's substructures. Thiazoles are known to fragment in specific ways, often involving the cleavage of the ring, which can be diagnostic.[9][10]

Experimental Protocol (HRMS - ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer. ESI is a soft ionization technique that typically keeps the molecule intact, allowing for clear observation of the molecular ion.

-

Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be the primary ion observed.

-

Tandem MS (MS/MS): To study fragmentation, isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID). This will break the molecule apart, and the resulting fragment ions are then analyzed.[11]

Anticipated MS Data

-

Molecular Formula: C₇H₇F₃NOS

-

Exact Mass: 198.0251

-

HRMS (ESI+): Expect a prominent ion at m/z 199.0329, corresponding to the protonated molecule [C₇H₈F₃NOS]⁺.

-

Key Fragmentation Pathways:

-

Loss of H₂O from the protonated molecule.

-

Cleavage of the C-S and N-C bonds in the thiazole ring.[9]

-

Loss of the -CH₂OH group.

-

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, making its presence in the spectrum readily identifiable.

Expertise & Experience: A Quick and Corroborative Tool

While NMR and MS provide detailed structural information, IR spectroscopy offers a quick and robust confirmation of the key functional groups. The presence of a broad O-H stretch and strong C-F stretches are definitive indicators of the alcohol and trifluoromethyl groups, respectively. The absence of other characteristic peaks (e.g., a strong C=O stretch around 1700 cm⁻¹) is equally important, confirming the purity of the alcohol and the absence of, for example, an unreduced starting ester or carboxylic acid.[12]

Experimental Protocol (FTIR - ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken first and automatically subtracted.

Anticipated IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3300 (broad) | Alcohol (O-H) | Stretch |

| ~2900-3000 | Aliphatic (C-H) | Stretch |

| ~1610 & ~1550 | Thiazole ring (C=N, C=C) | Stretch |

| ~1100-1300 (strong) | Trifluoromethyl (C-F) | Stretch |

| ~1050 | Alcohol (C-O) | Stretch |

Summary and Conclusion: A Coherent Structural Narrative

The structure elucidation of this compound is achieved not by a single piece of evidence, but by the seamless integration of data from complementary spectroscopic techniques.

-

NMR spectroscopy establishes the atomic connectivity, confirming the presence of the methyl, methylene, and trifluoromethyl groups and their placement on the thiazole ring.

-

Mass spectrometry provides the unequivocal molecular formula through high-resolution mass measurement and corroborates the structure through predictable fragmentation patterns.

-

Infrared spectroscopy rapidly confirms the presence of the essential alcohol and trifluoromethyl functional groups.

When the predicted data outlined in this guide aligns with the experimental results, a confident and authoritative structural assignment can be made. This rigorous, multi-faceted approach ensures the scientific integrity of the compound, a prerequisite for its advancement in any research or development pipeline.

References

- Journal of the Chemical Society B: Physical Organic. (n.d.). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. RSC Publishing.

- MDPI. (2023, July 17).

- National Institutes of Health (NIH). (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.

- Semantic Scholar. (n.d.).

- MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.

- ResearchGate. (n.d.). FTIR spectra of the thiazole derivative B and its functionalized PVC, PVC‐B.

- Sigma-Aldrich. (n.d.). {4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol.

- MDPI. (2024, November 21).

- Slideshare. (n.d.). Synthesis and characterization of new derivatives of thiazole with liquid crystalline properties.

- PubMed Central. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment.

- PubMed Central. (2023, January 18). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy.

- The Royal Society of Chemistry. (n.d.).

- PubMed Central. (2022, January 13).

- PubChem. (n.d.). (4-Methyl-1,3-thiazol-5-yl)methanol.

- ChemicalBook. (n.d.). (4-METHYL-2-[4-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOL-5-YL)METHANOL synthesis.

- PubChem. (n.d.). 4-Methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolecarboxylic acid.

- PubMed. (1996, September 4).

- ChemicalBook. (n.d.). (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis.

- Taylor & Francis. (n.d.).

- ScienceDirect. (2020, July 5). RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8.

- ChemicalBook. (2025, July 16). 4-METHYL-5-THIAZOLYL METHANOL | 1977-06-6.

- OUCI. (n.d.).

- KOPS. (n.d.). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes.

- ResearchGate. (2025, October 16). (PDF) New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.

- Google Patents. (n.d.). CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid.

- PubMed Central. (n.d.). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)

- MDPI. (2023, May 18). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.

Sources

- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of new derivatives of thiazole with liquid crystalline properties | PDF [slideshare.net]

- 4. New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 6. rsc.org [rsc.org]

- 7. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. | Semantic Scholar [semanticscholar.org]

- 11. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents | MDPI [mdpi.com]

1H NMR and 13C NMR spectra of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of novel chemical entities. This guide provides a comprehensive analysis of the theoretical ¹H and ¹³C NMR spectra for this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. By dissecting the molecular architecture, we will predict the chemical shifts, multiplicities, and coupling constants for each nucleus. This document serves as a predictive reference for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of trifluoromethyl-substituted thiazole derivatives, explaining the causal relationships between molecular structure and spectral output.

Introduction: The Molecule in Focus

This compound is a functionalized thiazole. The thiazole ring is a common scaffold in pharmacologically active compounds, while the trifluoromethyl (CF₃) group is frequently introduced to enhance metabolic stability, lipophilicity, and binding affinity. The primary alcohol moiety provides a reactive handle for further synthetic transformations. Accurate structural verification is the cornerstone of chemical research, and NMR is the gold-standard technique for this purpose. This guide offers a detailed, predictive interpretation of its ¹H and ¹³C NMR spectra, grounded in fundamental principles and comparative data from analogous structures.

Foundational Principles: Understanding the NMR Spectrum

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), they align either with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation induces a transition between these levels, generating a signal.

The precise frequency at which a nucleus resonates is its chemical shift (δ) , measured in parts per million (ppm). It is determined by the local electronic environment; electron-withdrawing groups "deshield" a nucleus, shifting its signal downfield (higher ppm), while electron-donating groups "shield" it, shifting it upfield (lower ppm).

Interactions between the spins of neighboring nuclei through chemical bonds cause signals to split into multiple peaks, a phenomenon known as spin-spin coupling or J-coupling . The magnitude of this interaction is the coupling constant (J) , measured in Hertz (Hz). The splitting pattern, or multiplicity , follows the n+1 rule for simple cases, where 'n' is the number of equivalent neighboring protons.

Predicted ¹H NMR Spectrum Analysis

The analysis of the proton NMR spectrum is based on the unique electronic environment of each set of equivalent protons in the molecule.

Diagram: Molecular Structure and Proton Designations

Caption: Structure of this compound with proton designations.

Table: Predicted ¹H NMR Data

| Proton Designation | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Hₐ (-OH) | 1.0 - 5.0 (variable) | Broad Singlet (br s) | N/A | The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The signal's identity can be confirmed by its disappearance upon D₂O addition.[1][2] |

| Hₑ (-CH₂OH) | ~4.85 | Singlet (s) | N/A | These protons are deshielded by the adjacent electronegative oxygen atom and the aromatic thiazole ring. They are expected to appear as a singlet due to rapid exchange of the adjacent -OH proton, which averages out any coupling. In a non-exchanging solvent like DMSO-d₆, this signal could resolve into a doublet. A similar structure shows this peak at 4.79 ppm.[3] |

| Hₒ (-CH₃) | ~2.55 | Singlet (s) | N/A | This signal corresponds to the methyl group attached to the thiazole ring. It appears as a singlet as there are no adjacent protons to couple with. Its position is downfield from a typical alkyl proton due to the influence of the heteroaromatic ring. |

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides a map of the carbon backbone. The key features will be the strong deshielding effect of the CF₃ group and the distinct signals for the thiazole ring carbons.

Table: Predicted ¹³C NMR Data

| Carbon Designation | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹³C-¹⁹F Coupling) | Coupling Constant (J, Hz) | Rationale |

| -CH₃ | ~17 | Singlet (s) | N/A | Typical chemical shift for an sp³-hybridized methyl carbon attached to an aromatic system. |

| -CH₂OH | ~58 | Singlet (s) | N/A | The carbon is attached to an electronegative oxygen, causing a significant downfield shift into the 50-65 ppm range.[2] |

| -CF₃ | ~122 | Quartet (q) | ¹JCF ≈ 272 | The carbon of the trifluoromethyl group is strongly coupled to the three fluorine atoms, resulting in a quartet. The one-bond C-F coupling constant is characteristically large.[4][5] |

| C5 | ~132 | Singlet (s) | N/A | This carbon is part of the thiazole ring and is bonded to the methanol substituent. |

| C4 | ~152 | Singlet (s) | N/A | This quaternary carbon is deshielded by the adjacent nitrogen atom within the heteroaromatic ring. |

| C2 | ~165 | Quartet (q) | ²JCF ≈ 35-40 | This carbon is significantly deshielded due to its position between two heteroatoms (N and S) and its attachment to the highly electron-withdrawing CF₃ group. It will exhibit a smaller two-bond coupling to the fluorine atoms, appearing as a quartet. |

Experimental Protocols

To validate the predicted spectral data, a rigorous and well-documented experimental approach is required.

Workflow: NMR Data Acquisition and Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and spectral analysis.

Methodology: Step-by-Step

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. The choice of solvent is critical; CDCl₃ is a standard choice, but a solvent like DMSO-d₆ can be used to slow down the hydroxyl proton exchange, potentially allowing for observation of coupling to the adjacent -CH₂- group.[6]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

Perform shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 90° pulse angle, a spectral width of ~16 ppm, a relaxation delay of 2 seconds, and an acquisition time of ~2-3 seconds.

-

Collect a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet (unless coupled to other nuclei like ¹⁹F).

-

A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

-

Perform phase correction and baseline correction to ensure accurate integration and peak identification.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

-

Identify the chemical shift, multiplicity, and coupling constants for all signals in both spectra and compare them with the predicted values.

-

Conclusion

The predictive NMR analysis of this compound provides a clear spectral roadmap for its structural confirmation. The ¹H NMR spectrum is expected to be relatively simple, with three distinct singlet signals under standard conditions. The ¹³C NMR spectrum will be highly informative, characterized by the unique quartet signals for the C2 and CF₃ carbons arising from carbon-fluorine coupling. This in-depth guide, combining theoretical prediction with practical experimental considerations, serves as a valuable resource for scientists working with this class of fluorinated heterocyclic compounds, ensuring confidence in their synthetic and analytical outcomes.

References

-

Viesser, R. V., & Tormena, C. F. (2020). Counterintuitive deshielding on the 13C NMR chemical shift for the trifluoromethyl anion. Magnetic Resonance in Chemistry, 58(6), 540-547. [Link]

-

Reddit r/Chempros Community. (2023). Hydroxyl Groups in NMR. Reddit. [Link]

-

Galdino-Pitta, M. R., et al. (2022). Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. MDPI. [Link]

-

ResearchGate Community. (2018). Do hydroxyl peaks disappear from proton NMR spectra in DMSO-d6 with water present? ResearchGate. [Link]

-

LibreTexts Chemistry. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

-

ResearchGate Community. (2015). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F? ResearchGate. [Link]

-

Supporting Information for Trifluoromethylation of Aromatic Compounds. (n.d.). Wiley-VCH. [Link]

-

LibreTexts Chemistry. (2021). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

Sources

The Trifluoromethylthiazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry, and the trifluoromethyl (CF3) group stands out for its profound impact on a compound's physicochemical and pharmacological properties.[1][2] When coupled with the versatile thiazole nucleus, a five-membered heterocycle known for its wide range of biological activities, the resulting trifluoromethylthiazole derivatives emerge as a class of compounds with immense therapeutic potential.[3][4] This guide provides a comprehensive technical overview of the diverse biological activities exhibited by these derivatives, delving into their mechanistic underpinnings, structure-activity relationships, and the experimental methodologies used for their evaluation. We will explore their applications as anticancer, antimicrobial, and anti-inflammatory agents, offering field-proven insights to guide future research and development in this promising area.

Introduction: The Synergy of Trifluoromethyl and Thiazole Moieties

The thiazole ring is a prevalent scaffold in numerous FDA-approved drugs and natural products, valued for its ability to engage in hydrogen bonding and act as a bioisostere for other functional groups.[3][5] Its derivatives are known to exhibit a vast spectrum of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory effects.[3][4]

The trifluoromethyl group, on the other hand, offers a unique combination of properties that medicinal chemists leverage to optimize drug candidates.[1] Its strong electron-withdrawing nature can significantly alter the acidity or basicity of nearby functional groups, influencing target binding interactions.[2] Furthermore, its high lipophilicity enhances membrane permeability and bioavailability, while the strength of the C-F bond confers metabolic stability, often increasing a drug's half-life.[1][6]

The combination of these two moieties in trifluoromethylthiazole derivatives often results in compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.[6] This synergistic effect is the driving force behind the extensive research into this class of molecules for various therapeutic applications.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Trifluoromethylthiazole derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of human cancer cell lines.[6][7][8]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which many trifluoromethylthiazole derivatives exert their anticancer effects is the inhibition of protein kinases.[9] Tyrosine kinases, in particular, are crucial components of signaling pathways that regulate cell growth, differentiation, and survival.[9][10] Dysregulation of these pathways is a hallmark of many cancers.[9]

Trifluoromethylthiazole-based compounds can act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase and preventing the phosphorylation of downstream substrates.[10][11] This blockade of signal transduction can halt the uncontrolled cell proliferation that drives tumor growth.[12] The trifluoromethyl group can enhance binding affinity within the active site, while the thiazole core provides a rigid scaffold for optimal orientation of other pharmacophoric features.[1] For instance, the thiazole core is a key structural feature in the approved anticancer drug Dasatinib.[8]

Caption: Mechanism of anticancer activity via RTK inhibition.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of trifluoromethylthiazole derivatives. Research has shown that the nature and position of substituents on both the thiazole ring and any associated phenyl rings can dramatically influence activity. For example, the introduction of a chloro group at the 7-position of a thiazolo[4,5-d]pyrimidine scaffold containing a trifluoromethyl group was found to be highly active against various tumor cell lines.[6] In another study, N-bis(trifluoromethyl)alkyl-N'-thiazolyl ureas showed significant antiproliferative activities, with the most sensitive cell lines being prostate cancer (PC-3) and CNS cancer (SNB-75).[7] These findings underscore the importance of systematic structural modifications to identify lead compounds with superior efficacy and selectivity.

Quantitative Data on Anticancer Activity

The antiproliferative effects of these compounds are typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values.

| Compound Class | Cancer Cell Line | Activity (logGI50) | Reference |

| N-bis(trifluoromethyl)alkyl-N'-thiazolyl urea (8c) | Prostate (PC-3) | -7.10 | [7] |

| N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl urea (9c) | CNS (SNB-75) | -5.84 | [7] |

| N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl urea (9b) | Renal (UO-31) | -5.66 | [7] |

| 7-Chloro-thiazolo[4,5-d]pyrimidine (3b) | Leukemia (CCRF-CEM) | Growth %: -51.41 | [6] |

| 7-Chloro-thiazolo[4,5-d]pyrimidine (3b) | Leukemia (HL-60(TB)) | Growth %: -41.20 | [6] |

Note: For GI50, a more negative log value indicates higher potency. For Growth %, a negative value indicates cell killing.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Trifluoromethylthiazole derivatives have emerged as a promising class of compounds with broad-spectrum activity against various bacterial and fungal pathogens.[13][14]

Mechanisms of Action

The antimicrobial mechanisms of trifluoromethylthiazole derivatives can be multifaceted. Some compounds are believed to inhibit essential microbial enzymes, such as DNA gyrase, which is crucial for DNA replication.[15] Others may disrupt cell membrane integrity or interfere with biofilm formation, a key virulence factor in many chronic infections.[15][16]

Notably, certain 4-trifluoromethyl bithiazole derivatives have demonstrated not only direct antibacterial activity against Gram-positive bacteria but also synergistic activity against Gram-negative bacteria when combined with membrane-permeabilizing agents like colistin.[13] This suggests a mechanism that may involve overcoming the outer membrane barrier of Gram-negative organisms.

Spectrum of Activity

Studies have shown that trifluoromethylthiazole derivatives can be effective against a range of pathogens:

-

Gram-positive bacteria: Including clinically relevant species like Enterococcus faecalis and Streptococcus pyogenes.[13]

-

Gram-negative bacteria: Often showing synergistic activity with other antibiotics against species like Escherichia coli and Acinetobacter baumannii.[13]

-

Viruses: Some bithiazole derivatives have shown activity against viruses such as human rhinovirus (hRVA16) and Zika virus (ZIKV).[13]

-

Fungi: Certain derivatives exhibit antifungal properties against various Candida species.[17]

This broad-spectrum potential makes them attractive candidates for development as monotherapies or as part of combination therapies for complex infections.[13]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Trifluoromethylthiazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory pathway.[18][19]

Mechanism of Action: COX Inhibition

A major target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2.[20] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[20]

Several trifluoromethyl-containing heterocyclic compounds, including those with pyrazole and thiazole scaffolds, have been investigated as selective COX-2 inhibitors.[19][20][21] The trifluoromethyl group can enhance binding to the larger active site of the COX-2 enzyme, leading to selective inhibition and potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[20][21]

Caption: Anti-inflammatory mechanism via COX-2 inhibition.

Experimental Protocols: A Guide to Biological Evaluation

To rigorously assess the biological activity of novel trifluoromethylthiazole derivatives, standardized and validated experimental protocols are essential.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[8]

Protocol:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549, HL-60) in 96-well plates at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethylthiazole derivatives in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[8]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Self-Validation System: The inclusion of untreated (vehicle) and positive control wells is critical. The positive control validates the assay's sensitivity to cytotoxic agents, while the vehicle control establishes the baseline for 100% cell viability.

Workflow for Screening and Development

The path from a library of synthesized compounds to a potential drug candidate follows a logical progression of screening and evaluation.

Caption: General workflow for drug discovery and development.

Future Outlook and Conclusion

The trifluoromethylthiazole scaffold is a highly versatile and privileged structure in medicinal chemistry. The unique electronic and lipophilic properties conferred by the trifluoromethyl group, combined with the diverse biological activities of the thiazole ring, create a powerful platform for the design of novel therapeutics.[1][6] The extensive research into their anticancer, antimicrobial, and anti-inflammatory properties has already yielded numerous potent compounds.

Future research should focus on leveraging computational modeling and structure-based drug design to create more selective and potent inhibitors of specific biological targets. Further exploration of their potential in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders, is also warranted. The continued investigation of trifluoromethylthiazole derivatives holds significant promise for the development of next-generation medicines to address unmet medical needs.

References

-

Glowczyk, I., Stana, A., Pochwat, B., Szkaradek, N., Waszkielewicz, A. M., Satała, G., Bojarski, A. J., & Marona, H. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 481. [Link]

-

Ferla, S., Brancale, A., & Neyts, J. (2021). 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. RSC Medicinal Chemistry, 12(10), 1739-1744. [Link]

-

Luzina, E. L., & Popov, A. V. (2009). Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N'-thiazolyl and N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureas. European Journal of Medicinal Chemistry, 44(12), 4944-4953. [Link]

-

Koval, I., Tverdokhlib, N., Konovalova, N., & Shcherbyna, R. (2018). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide. Ukrainian Biochemical Journal, 90(2), 85-91. [Link]

-

ResearchGate. (n.d.). Trifluoromethyl-thiazole derivatives against colorectal cancer cell line.[Link]

-

Molnar, M., & Hrenar, T. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Molecules, 27(19), 6528. [Link]

-

ResearchGate. (n.d.). Overview of the results of the in vitro anticancer activity for compound 3b in comparison with analogs IV and V.[Link]

-

Al-Warhi, T., El-Gamal, M. I., Abdel-Maksoud, M. S., Naglah, A. M., Al-Sha'er, M. A., Al-Otaibi, K. M., ... & Youssif, B. G. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Biological Inorganic Chemistry, 30(1), 1-17. [Link]

-

ResearchGate. (n.d.). Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review.[Link]

-

Taylor & Francis Online. (n.d.). Trifluoromethyl group – Knowledge and References.[Link]

-

Pintea, B., Voina, A. M., Filip, M., & Vlase, L. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. [Link]

-

El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2013). Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. European Journal of Medicinal Chemistry, 63, 595-608. [Link]

-

Vlase, L., Vlase, T., Murgu, I., Leucuța, S., & Pârvu, M. (2020). Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells. Molecules, 25(8), 1935. [Link]

-

ResearchGate. (n.d.). Structure Activity Relationship.[Link]

-

ResearchGate. (n.d.). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.[Link]

-

Sharma, A., Kumar, V., & Sharma, P. C. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Sciences, 135(4), 1-24. [Link]

-

Pathan, M. K., Gaikwad, V. D., Haval, K. P., & Anbhule, P. V. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(7), 1184-1190. [Link]

-

Szkaradek, N., Waszkielewicz, A. M., Satała, G., Bojarski, A. J., & Marona, H. (2025). Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2513406. [Link]

-

Alsaedi, A., Al-Attas, O. A., & El-Sayed, W. M. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry, 30(31), 3514-3535. [Link]

-

Journal of Infection and Public Health. (2022). Synthesis, characterization and biological evaluation of novel trisubstituted thiazole derivatives as anti-inflammatory and anti-bacterial agents. 15(1), 10-18. [Link]

-

ResearchGate. (n.d.). (PDF) Thiazole derivatives: prospectives and biological applications.[Link]

-

ResearchGate. (n.d.). Trifluoromethylated Heterocycles.[Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9-s), 214-222. [Link]

-

Stana, A., Pîrnău, A., Vlase, L., & Pârvu, M. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(18), 14032. [Link]

-

Sharma, P., & Kumar, V. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6524. [Link]

-

Bhullar, K. S., Lagarón, N. O., McGowan, E. M., Parmar, I., Jha, A., Hubbard, B. P., & Rupasinghe, S. G. (2018). Tyrosine Kinase Inhibitors: A Clinical Perspective. StatPearls. [Link]

-

Wikipedia. (2023, December 22). Tyrosine kinase inhibitor.[Link]

-

Study reveals the underlying mechanism by which TKI cancer drugs cause inflammation. (2023, March 17). News-Medical.net.[Link]

-

Stana, A., Pîrnău, A., Vlase, L., & Pârvu, M. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(18), 6528. [Link]

-

Kushwaha, N., Kushwaha, S. K. S., & Rai, A. K. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research, 4(2), 517-531. [Link]

-

van der Veldt, A. A., & Verheul, H. M. (2011). Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action?. Journal of Angiogenesis Research, 3(1), 1-10. [Link]

-

ResearchGate. (n.d.). (PDF) Biological Activities of Thiadiazole Derivatives: A Review.[Link]

-

What is the role of Tyrosine Kinase Inhibitors (TKIs) in cancer treatment?. (2025, September 27). Dr.Oracle.[Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N'-thiazolyl and N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. library.dmed.org.ua [library.dmed.org.ua]

- 9. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]

- 11. droracle.ai [droracle.ai]

- 12. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jchemrev.com [jchemrev.com]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

- 19. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Trifluoromethyl Group: A Foundational Element in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the strategic modification of molecular scaffolds is paramount to enhancing the biological and physicochemical properties of potential therapeutic agents.[1][2] Among the vast arsenal of functional groups available to medicinal chemists, the trifluoromethyl (CF3) group has emerged as a cornerstone of modern drug design.[3][4] Its unique electronic and steric characteristics can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, frequently leading to significant improvements in metabolic stability, bioavailability, and target binding affinity.[3][5] This technical guide provides a comprehensive exploration of the multifaceted role of the trifluoromethyl group, offering field-proven insights, quantitative data, and detailed experimental methodologies to empower researchers in leveraging its full potential.

The Physicochemical Impact of Trifluoromethylation: A Paradigm Shift in Drug-like Properties

The introduction of a trifluoromethyl group into a drug candidate can fundamentally alter its physicochemical properties, which is a critical step in optimizing a compound's overall drug-like characteristics.[3][6] These modifications are often the key to transforming a promising lead compound into a viable clinical candidate.

Enhancing Metabolic Stability: The Power of the C-F Bond

A primary driver for the incorporation of the trifluoromethyl group is the remarkable enhancement of metabolic stability.[3][7] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[3] This inherent strength renders the CF3 group highly resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) enzyme superfamily, which is a major contributor to drug metabolism.[3][7] By replacing a metabolically labile group, such as a methyl (-CH3) or hydrogen atom, with a CF3 group, medicinal chemists can effectively block common metabolic pathways.[3][7] This strategic "metabolic switching" often results in a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.[7]

Modulating Lipophilicity for Improved Permeability

The trifluoromethyl group is highly lipophilic, a property that can significantly increase the overall lipophilicity of a molecule.[1][8] This is crucial for enhancing a drug's ability to permeate biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets.[8][9] The Hansch-Fujita π constant, a measure of a substituent's contribution to lipophilicity, for the CF3 group is +0.88.[3] This increased lipophilicity can lead to improved absorption and distribution within the body.[10] However, it is a parameter that must be carefully balanced, as excessive lipophilicity can lead to poor solubility and increased off-target toxicity.

Fine-Tuning Acidity (pKa)

The strong electron- withdrawing nature of the trifluoromethyl group can significantly influence the acidity (pKa) of nearby functional groups.[11] For instance, attaching a CF3 group to an aromatic ring can lower the pKa of a neighboring acidic proton, making it more acidic. Conversely, it can decrease the pKa of a basic nitrogen, making it less basic. This modulation of pKa can be critical for optimizing a drug's solubility, absorption, and interaction with its biological target.

The Trifluoromethyl Group in Drug-Receptor Interactions: Enhancing Potency and Selectivity

Beyond its impact on physicochemical properties, the trifluoromethyl group plays a direct and often pivotal role in enhancing a drug's interaction with its biological target, leading to improved potency and selectivity.[4]

Favorable Binding Interactions

The trifluoromethyl group can contribute to increased binding affinity through several mechanisms. Its steric bulk, which is larger than that of a methyl group, can promote favorable van der Waals interactions within the binding pocket of a protein.[3] Furthermore, the CF3 group can participate in non-covalent interactions, such as dipole-dipole and halogen bonding, with amino acid residues.[3] The electron-withdrawing properties of the CF3 group can also modulate the electronic distribution of the molecule, leading to stronger interactions with the target.[3]

Case Study: Celecoxib (Celebrex)

A prominent example of the trifluoromethyl group's importance in drug-receptor interactions is the non-steroidal anti-inflammatory drug (NSAID) Celecoxib.[12][13] Celecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[13] The trifluoromethyl group on the pyrazole ring of Celecoxib is crucial for its selective binding to the COX-2 isoenzyme over the COX-1 isoenzyme.[3] This selectivity is attributed to the CF3 group fitting into a specific hydrophobic side pocket present in the active site of COX-2 but not in COX-1. This targeted interaction is a key factor in Celecoxib's reduced gastrointestinal side effects compared to non-selective NSAIDs.[13]

Case Study: Fluoxetine (Prozac)

Fluoxetine, a widely prescribed antidepressant, is a selective serotonin reuptake inhibitor (SSRI).[11][14] The trifluoromethyl group attached to the phenoxy ring of fluoxetine is essential for its biological activity.[15] This group enhances the compound's lipophilicity, which facilitates its penetration of the blood-brain barrier to reach its target in the central nervous system.[1][9] Furthermore, the trifluoromethylphenyl moiety is critical for the drug's ability to block the serotonin reuptake transporter protein.[11][15]

Quantitative Effects of Trifluoromethylation

The impact of introducing a trifluoromethyl group can be quantified by comparing the physicochemical and biological properties of trifluoromethylated compounds with their non-fluorinated analogs.

Table 1: Comparison of LogP and pKa

| Compound Pair | Modification | LogP | pKa |

| Toluene vs. Benzotrifluoride | H → CF3 | 2.73 vs. 2.93 | - |

| Aniline vs. 3-(Trifluoromethyl)aniline | H → CF3 | 0.90 vs. 2.21 | 4.63 vs. 3.50 |

| Phenol vs. 4-(Trifluoromethyl)phenol | H → CF3 | 1.46 vs. 2.58 | 9.95 vs. 8.60 |

| This table illustrates the typical increase in lipophilicity (LogP) and acidity (decrease in pKa) upon introduction of a trifluoromethyl group.[3] |

Table 2: Metabolic Stability Data

| Compound | In Vitro Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg) |

| Drug Analog A (-CH3) | 15 | 46.2 |

| Drug Analog A (-CF3) | 45 | 15.4 |

| Drug B (unsubstituted) | < 5 | > 138.6 |

| Drug B (-CF3 substituted) | 60 | 11.6 |

| This table demonstrates the significant increase in metabolic stability (longer half-life and lower intrinsic clearance) observed when a metabolically susceptible group is replaced by a trifluoromethyl group.[3] |

Table 3: Binding Affinity (IC50) Data

| Compound | Target | IC50 (nM) |

| Inhibitor X (-H) | Kinase Y | 580 |

| Inhibitor X (-CF3) | Kinase Y | 25 |

| Agonist Z (-CH3) | Receptor W | 120 |

| Agonist Z (-CF3) | Receptor W | 8 |

| This table showcases the substantial improvement in binding affinity that can be achieved through the strategic incorporation of a trifluoromethyl group.[3] |

Synthetic Methodologies for Introducing the Trifluoromethyl Group

The widespread use of the trifluoromethyl group in medicinal chemistry has spurred the development of numerous synthetic methods for its introduction into organic molecules. These methods can be broadly categorized into nucleophilic, electrophilic, and radical trifluoromethylation reactions.[11]

Copper-Catalyzed Trifluoromethylation of Aryl Halides

One of the most common and robust methods for introducing a trifluoromethyl group onto an aromatic ring is through a copper-catalyzed cross-coupling reaction. The following protocol provides a general procedure for this transformation.

Experimental Protocol: Copper-Catalyzed Trifluoromethylation

Objective: To synthesize an aryl-CF3 compound from an aryl iodide using a copper catalyst and a trifluoromethyl source.

Materials:

-

Aryl iodide (1.0 mmol)

-

Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

-

Potassium fluoride (KF) (2.0 mmol)

-

(Trifluoromethyl)trimethylsilane (TMSCF3) (1.5 mmol)

-

N,N-Dimethylformamide (DMF) (5 mL)

-

Inert atmosphere glovebox or Schlenk line

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In an inert atmosphere glovebox, add the aryl iodide, CuI, and KF to a dry reaction vial equipped with a magnetic stir bar.

-

Solvent and Reagent Addition: Add DMF to the vial, followed by the TMSCF3.

-

Reaction Conditions: Seal the vial and remove it from the glovebox. Place the reaction mixture in a preheated oil bath at 100 °C.

-

Monitoring: Stir the reaction vigorously and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction with ethyl acetate and water.

-

Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-